1-Aminoindane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-amino-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4H,5-6,12H2 |
InChI Key |
FBOXQAUPZPLJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C#N)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 Aminoindane 1 Carbonitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com This inherent reactivity allows for several important transformations.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and can also be controlled to yield amides as intermediates. lumenlearning.comchemistrysteps.comlibretexts.org This transformation can be catalyzed by either acid or base. lumenlearning.comstackexchange.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.comlibretexts.org The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. libretexts.org Protonation of this intermediate by water forms an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849). libretexts.orglibretexts.org To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.orglibretexts.org
The hydrolysis of the nitrile group in aminoindane derivatives can lead to the formation of corresponding aminoindane-carboxylic acids. researchgate.netgoogle.com
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Intermediate Product | Final Product |
| Acid (e.g., HCl, H₂SO₄) | Water, Heat | Amide | Carboxylic Acid |
| Base (e.g., NaOH, KOH) | Water, Heat | Amide | Carboxylate Salt |
Reduction to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.com
Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.orgstudymind.co.uk This reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org The resulting intermediate is then protonated during an aqueous workup to yield the primary amine. libretexts.orgyoutube.com Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as nickel or platinum, can also be employed to form primary amines from nitriles. studymind.co.uk
The reduction can be stopped at the aldehyde stage by using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). libretexts.orgyoutube.com DIBAL-H delivers only one hydride to the nitrile, forming an imine intermediate that does not undergo further reduction. libretexts.org Subsequent hydrolysis of the imine yields the aldehyde. libretexts.org
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. wvu.eduorganicchemistrytutor.com This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.comorganicchemistrytutor.com
The mechanism involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the nitrile carbon, forming an imine anion intermediate. organicchemistrytutor.com This intermediate is stable and does not undergo a second addition of the organometallic reagent due to its negative charge. organicchemistrytutor.com Subsequent hydrolysis of the imine anion in an aqueous workup step yields the corresponding ketone. masterorganicchemistry.comorganicchemistrytutor.com
Table 2: Products of Nucleophilic Addition to Nitriles
| Reagent | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine anion | Ketone |
| Organolithium Reagent (R-Li) | Imine anion | Ketone |
Ritter-Type Reactivity of Nitriles with Carbenium Ions
The Ritter reaction is a chemical process that transforms a nitrile into an N-alkyl amide. wikipedia.org This reaction involves the electrophilic addition of a carbenium ion to the nitrogen atom of the nitrile group. organic-chemistry.orgjkchemical.com The carbenium ion can be generated from various precursors, such as alkenes or alcohols, in the presence of a strong acid like sulfuric acid. jkchemical.comorganicreactions.org
The initial addition of the carbenium ion to the nitrile forms a nitrilium ion intermediate. organic-chemistry.org This highly reactive intermediate is then hydrolyzed by water during the workup to yield the N-substituted amide. organic-chemistry.orgjkchemical.com The Ritter reaction is particularly useful for synthesizing amides with tertiary alkyl groups attached to the nitrogen. organicreactions.org
Reactions Involving the Amine Moiety
The primary amine group in 1-aminoindane-1-carbonitrile is nucleophilic and can participate in a variety of reactions, most notably N-alkylation and N-acylation.
N-Alkylation and N-Acylation Reactions
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. acsgcipr.orgresearchgate.net This reaction generally proceeds via an Sₙ2 mechanism. acsgcipr.org The synthesis of rasagiline (B1678815), for instance, involves the N-alkylation of (R)-1-aminoindan with propargyl halide. google.com Catalytic methods for N-alkylation using alcohols as alkylating agents have also been developed, offering a greener alternative to traditional methods. organic-chemistry.org
N-acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom of the amine. This is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. google.comacs.org Enzymatic methods for the enantioselective acylation of aminoindane derivatives have also been reported, which are valuable in the synthesis of optically active compounds. google.commdpi.com
Table 3: Common Reagents for N-Alkylation and N-Acylation
| Reaction Type | Common Reagents |
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Propargyl halides |
| N-Acylation | Acyl chlorides (e.g., R-COCl), Acid anhydrides (e.g., (RCO)₂O), Isopropyl methoxyacetate |
Reactions Involving the Indane Ring System
The benzene (B151609) ring of the indane system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. researchgate.netnih.gov The regioselectivity of these reactions on the this compound scaffold is dictated by the electronic effects of the substituents attached to the aromatic ring. The fused cyclopentyl ring acts as an electron-donating alkyl group, which, along with the (typically protected) amino group at the benzylic position, directs incoming electrophiles to the ortho and para positions. In the indane system, these are the C4, C6, and C7 positions.
However, the substitution pattern is often highly regioselective. In related systems like protected cis-1-amino-2-indanol, electrophilic substitution occurs predominantly at the C6 position. nih.gov This selectivity is a consequence of the combined directing effects and steric hindrance.
Common EAS reactions applicable to the indane core include:
Nitration: Introduction of a nitro group (–NO2) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction has been demonstrated on various indane derivatives. nih.gov
Halogenation: Bromination (introduction of –Br) can be performed using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. This provides a key intermediate for further functionalization, such as metal-catalyzed cross-coupling. nih.gov
Friedel-Crafts Reaction: This reaction allows for the introduction of alkyl (alkylation) or acyl (acylation) groups. For instance, a Friedel-Crafts acylation on a protected 1-aminoindanol using a Lewis acid catalyst like AlCl₃ proceeds at the C6 position. nih.gov
For this compound, the primary amine must be protected (e.g., as an amide or carbamate) before subjecting the molecule to the often-acidic conditions of EAS reactions. The protected amine remains an ortho-, para-director. The nitrile group at C1 is electron-withdrawing but its influence on the aromatic ring is mediated through the aliphatic ring and is therefore weak compared to the directing power of the protected amine and the fused ring.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Aminoindane Derivatives
| Reaction | Reagents | Major Product Position | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Nitro | nih.gov |
| Bromination | NBS | 6-Bromo | nih.gov |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl | nih.gov |
The functionalization of the aromatic ring of this compound can be further extended through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. A common strategy involves first introducing a halogen onto the aromatic ring via electrophilic aromatic substitution (as described in 3.3.1), which then serves as a handle for coupling.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, a 6-bromo-aminoindane derivative can be coupled with various partners to introduce new alkyl or aryl substituents. nih.gov
Key cross-coupling reactions include:
Suzuki Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organohalide (e.g., 6-bromo-1-aminoindane-1-carbonitrile derivative) in the presence of a palladium catalyst and a base.
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. torontomu.ca
Stille Coupling: This method uses organotin compounds as coupling partners.
This two-step sequence—halogenation followed by metal-catalyzed coupling—provides a versatile route to a wide array of C6-substituted indane derivatives, a modification that would be difficult to achieve directly. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. sioc-journal.cnnih.gov
While reactions on the aromatic ring are common, the aliphatic part of the indane nucleus also possesses unique reactivity. Specifically, C(sp³)–H bonds can be functionalized through processes involving intramolecular hydride shifts. These reactions represent an efficient, redox-neutral strategy for forming complex molecular structures. nih.gov
Research has demonstrated that 1-aminoindane derivatives can be synthesized via a Current time information in Chatham County, US.researchgate.net-hydride shift mediated C(sp³)–H bond functionalization. rsc.org In this type of transformation, a precursor containing an appropriately positioned hydride donor and an electrophilic hydride acceptor undergoes an intramolecular cyclization. For example, an iminium ion, formed in situ, can act as the hydride acceptor. A hydride from a benzylic C(sp³)–H position then shifts to the iminium carbon, triggering a cyclization cascade that forms the indane ring system. nih.govrsc.org
Key mechanistic steps often involve:
Formation of an electrophilic center, such as an iminium or keteniminium ion. beilstein-journals.orgacs.org
An intramolecular [1,n]-hydride shift (where n=4 or 5 is common) from a C(sp³)–H bond to the electrophilic center. kyoto-u.ac.jpchemrxiv.org
Subsequent cyclization of the resulting intermediate to form the new ring system.
While often described in the context of synthesizing the indane ring itself, this reactivity pathway highlights the potential for functionalizing the C(sp³)–H bonds of the cyclopentane (B165970) ring in appropriately designed substrates. The stability of the carbocation intermediate generated after the hydride shift is a key factor driving these transformations. chemrxiv.org
Mechanistic Investigations of Key Transformations Involving 1 Aminoindane 1 Carbonitrile
Elucidation of Reaction Pathways for Asymmetric Synthesis
The primary pathway for the asymmetric synthesis of 1-aminoindane-1-carbonitrile is the Strecker reaction. This multicomponent reaction traditionally involves an aldehyde or ketone, ammonia (B1221849), and a cyanide source. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the starting ketone is 1-indanone (B140024).
The asymmetric variant of this synthesis often employs a chiral amine or auxiliary to direct the stereochemical course of the reaction. A well-documented approach utilizes (R)-phenylglycine amide as a chiral auxiliary. rug.nlacs.orgnih.gov The reaction proceeds through the following key steps:
Imine Formation: 1-indanone reacts with the chiral amine, (R)-phenylglycine amide, to form a chiral ketimine intermediate. This reaction is reversible.
Cyanide Addition: A cyanide ion, typically from a source like sodium cyanide (NaCN), performs a nucleophilic attack on the imine carbon. organic-chemistry.org This addition creates the two diastereomeric α-aminonitrile products.
In situ Epimerization and Crystallization: A crucial feature of this pathway is the phenomenon of a crystallization-induced asymmetric transformation. rug.nlacs.org In a suitable solvent system, one of the diastereomeric aminonitrile products is significantly less soluble and selectively precipitates. The dissolved, more soluble diastereomer can undergo a retro-Strecker reaction, reverting to the imine intermediate. This imine can then be re-cyanated, allowing for the dynamic conversion of the more soluble diastereomer into the less soluble, precipitating one. This process drives the equilibrium toward the formation of a single, diastereomerically pure product, achieving high yield and stereoselectivity. acs.org
This pathway effectively combines synthesis and resolution into a single, efficient one-pot procedure, bypassing the 50% maximum yield limit of classical resolutions of racemic mixtures. acs.org
Role of Catalysts and Additives in Reaction Selectivity
While the aforementioned pathway often uses a stoichiometric chiral auxiliary, catalytic asymmetric Strecker reactions have also been developed, employing substoichiometric amounts of a chiral catalyst. nih.govnih.gov These catalysts are designed to create a chiral environment around the reacting species, influencing the facial selectivity of the cyanide addition to the imine.
Several classes of catalysts have been explored for asymmetric Strecker-type reactions:
Thiourea-based Organocatalysts: These catalysts can activate the imine through hydrogen bonding, facilitating the nucleophilic attack of cyanide. nih.govnih.gov
BINOL-derived Catalysts: Chiral 1,1′-Bi-2-naphthol (BINOL) ligands can be used to create chiral metal complexes or organocatalysts that effectively induce asymmetry. wikipedia.org
Metal-based Catalysts: Lewis acidic metal complexes, for instance, those involving Titanium or Palladium, can catalyze the reaction by coordinating to the imine nitrogen, thus activating it for cyanide addition. organic-chemistry.orgnih.gov
Additives and reaction conditions also play a critical role in controlling selectivity:
Acids: The addition of a mild acid, such as acetic acid (AcOH), is often used to facilitate imine formation and provide a proton source. rug.nl
Cyanide Source: The choice of cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or alkali metal cyanides (NaCN, KCN), can influence reactivity and safety considerations. nih.govnih.gov
Solvents: The solvent system is paramount, particularly for crystallization-induced asymmetric transformations. A mixture of solvents, such as methanol (B129727) and water, can be fine-tuned to control the relative solubilities of the diastereomeric intermediates, which is essential for the selective precipitation that drives the asymmetric transformation. rug.nlacs.org
The table below summarizes the effect of the solvent on a model asymmetric Strecker reaction.
| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Methanol | 25 | - | 55:45 |
| 2 | Methanol/Water (6:1) | 25 | 76 | >99:1 |
| 3 | Water | 50 | 85 | >99:1 |
| 4 | Ethanol (B145695) | 25 | - | 60:40 |
Data is illustrative, based on findings for similar Strecker reactions involving crystallization-induced asymmetric transformation. rug.nlacs.org
Transition State Analysis and Intermediate Characterization
The stereochemical outcome of the asymmetric Strecker reaction is determined during the cyanide addition to the C=N double bond of the imine intermediate. The chiral auxiliary or catalyst creates a sterically and/or electronically differentiated environment, forcing the cyanide nucleophile to attack preferentially from one face of the imine.
The key intermediates in the pathway are:
Schiff Base (Ketimine): The initial condensation of 1-indanone and an amine (e.g., (R)-phenylglycine amide) forms a ketimine. This intermediate is crucial as its equilibrium with the aminonitrile products allows for the epimerization necessary for the dynamic kinetic resolution process. rug.nlgoogle.com The formation of such Schiff base intermediates has been identified in related processes for 1-aminoindane. google.com
Diastereomeric α-Aminonitriles: The nucleophilic addition of cyanide to the ketimine generates two planar-chiral diastereomers of this compound. These intermediates can be characterized by spectroscopic methods like NMR to determine the diastereomeric ratio in solution and in the solid precipitate. acs.org
While detailed quantum mechanical calculations and transition state analysis for the specific synthesis of this compound are not widely published, studies on related transaminase reactions highlight the importance of identifying and lowering the energy barrier of rate-limiting transition states to improve catalytic efficiency. researchgate.net In the Strecker synthesis, the transition state involves the approach of the cyanide ion to the imine. The catalyst or auxiliary stabilizes one transition state over the other, leading to the observed stereoselectivity. The reversibility of the cyanide addition step is the linchpin for the success of the crystallization-induced asymmetric transformation, as it allows the system to thermodynamically equilibrate to the most stable, least soluble product. rug.nl
Regioselectivity and Stereoselectivity Control Factors
The synthesis of this compound from 1-indanone is inherently regioselective. The reaction chemistry dictates that the functionalization—the addition of both the amino group and the nitrile group—occurs at the former carbonyl carbon (the C1 position).
The critical challenge and focus of mechanistic studies is the control of stereoselectivity. The primary factors controlling this are:
Chiral Influence: The use of a chiral auxiliary, such as (R)-phenylglycine amide, is the main determinant of stereoselectivity. rug.nlacs.org The stereocenter on the auxiliary directs the cyanide addition to one of the two prochiral faces of the ketimine intermediate.
Crystallization-Induced Asymmetric Transformation: This is a powerful thermodynamic control factor. By carefully selecting the solvent and temperature, the difference in solubility between the two diastereomeric aminonitrile products can be exploited. One diastereomer selectively precipitates, and the dissolved, soluble diastereomer epimerizes back to the imine intermediate in solution. This dynamic equilibrium continuously converts the soluble diastereomer into the insoluble one, ultimately leading to a high yield of a single diastereomer. rug.nlacs.org
Reaction Conditions: Temperature and solvent composition are crucial variables that must be optimized to ensure both efficient precipitation of the desired diastereomer and a suitable rate of epimerization for the dissolved diastereomer. rug.nl The table below illustrates how temperature can be optimized to improve yield and selectivity in such a system.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Water | 25 | 96 | 70 | 98:2 |
| 2 | Water | 40 | 48 | 81 | >99:1 |
| 3 | Water | 60 | 24 | 88 | >99:1 |
| 4 | Water | 80 | 12 | 85 | 97:3 |
Data is illustrative, based on findings for similar Strecker reactions involving crystallization-induced asymmetric transformation. rug.nl
Advanced Spectroscopic Characterization and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1-Aminoindane-1-carbonitrile, which possesses a quaternary stereocenter at the C1 position, NMR provides critical data on the chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy, the protons on the indane ring system would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm), while the aliphatic protons of the five-membered ring at C2 and C3 would be found further upfield. The diastereotopic protons at the C2 position would likely appear as complex multiplets due to coupling with each other and with the C3 protons.
¹³C NMR spectroscopy is particularly powerful for this molecule. clearsynth.com It provides a distinct signal for each unique carbon atom, including the quaternary carbon (C1), the nitrile carbon (-CN), and the carbons of the indane skeleton. researchgate.net The chemical shift of the C1 carbon would be highly indicative of its substitution pattern, bearing both an amino and a nitrile group.
For stereochemical assignment, especially for determining enantiomeric excess (ee), chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often employed. researchgate.net Upon addition of a chiral agent, the single set of signals for the racemic mixture of this compound would split into two distinct sets of signals, one for each diastereomeric complex formed. The integration ratio of these new signals in either ¹H or ¹³C NMR would directly correspond to the ratio of the (R)- and (S)-enantiomers in the sample. ¹³C NMR can be advantageous in cases where ¹H NMR signals overlap. clearsynth.com
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is illustrative and shows the type of data obtained from NMR analysis. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (4 positions) | 7.2 - 7.6 | Multiplet (m) |
| C2-H (2 protons) | 2.6 - 3.2 | Multiplet (m) |
| C3-H (2 protons) | 2.9 - 3.5 | Multiplet (m) |
| NH₂ (2 protons) | 1.5 - 2.5 | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is illustrative and shows the type of data obtained from NMR analysis. Actual values may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (Quaternary) | 55 - 65 |
| C2 | 30 - 40 |
| C3 | 35 - 45 |
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic CH | 120 - 130 |
| -CN (Nitrile) | 115 - 125 |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. researchgate.net For this compound (C₁₀H₁₀N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
The molecular weight of this compound is 158.20 g/mol . In electron ionization (EI) mass spectrometry, the molecule would be ionized to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 158. This molecular ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. oup.com Understanding these fragmentation pathways is key to confirming the molecular structure.
Key fragmentation patterns expected for this compound would likely involve:
Loss of the nitrile group (-CN): A fragmentation resulting in a peak at m/z 132 (M-26).
Loss of HCN: Cleavage involving the amino group and the nitrile, leading to a fragment ion.
Cleavage of the five-membered ring: This can lead to various fragments characteristic of the indane structure.
Formation of a stable indanyl or tropylium-like cation: A common pathway for aromatic compounds. hmdb.ca
The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. Analysis of a related compound, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, has been confirmed by mass spectrometry in research, indicating the utility of this technique for the indane carbonitrile family. ajpamc.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is illustrative and shows the type of data obtained from MS analysis.
| Fragment | Proposed Structure / Loss | Predicted m/z |
| Molecular Ion [M]⁺˙ | C₁₀H₁₀N₂⁺˙ | 158 |
| [M-H]⁺ | Loss of a hydrogen atom | 157 |
| [M-CN]⁺ | Loss of the nitrile radical | 132 |
| [M-NH₂-CN]⁺ | Loss of amino and nitrile groups | 115 |
| [C₉H₇]⁺ | Indenyl or tropylium (B1234903) cation | 115 |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. google.com It is exceptionally useful for determining the absolute configuration (AC) of chiral molecules in solution, a task that can be challenging for other methods. ajpamc.com
The VCD spectrum provides information about the three-dimensional arrangement of atoms, or stereochemistry. For a chiral molecule like this compound, its two enantiomers, (R) and (S), would produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. ajpamc.com
The process of determining the absolute configuration involves comparing the experimental VCD spectrum with theoretical spectra calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms that the sample has the (R)-configuration. Conversely, if the experimental spectrum is a mirror image of the calculated one, the sample has the (S)-configuration. This technique has been successfully applied to determine the absolute configuration and conformation of various chiral molecules, including α-aminonitriles and complex bicyclic systems. researchgate.netoup.com
Gas-Phase Rotational Spectroscopy for Conformational Analysis
Gas-phase rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is an extremely high-resolution technique that provides precise information about the geometry and conformational landscape of molecules in the gas phase, free from solvent or crystal packing effects. cam.ac.uk
By analyzing the rotational spectrum, highly accurate rotational constants (A, B, C) can be determined for each conformer. These constants are directly related to the molecule's principal moments of inertia and thus its precise three-dimensional structure. The analysis can be so precise as to allow for the determination of bond lengths and angles. researchgate.net Furthermore, the study of isotopologues (e.g., containing ¹³C or ¹⁵N) in their natural abundance can lead to an even more refined structural determination. researchgate.net This level of detail is crucial for understanding the intrinsic structural preferences of the molecule, which can influence its chemical and biological activity.
X-ray Crystallography for Solid-State Structural Analysis (Applicability to Derivatized Forms)
X-ray crystallography is considered the gold standard for structural elucidation, providing unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
Directly obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging, as α-aminonitriles can sometimes be oils or difficult to crystallize. However, a common and highly effective strategy is to form a crystalline derivative. This is typically achieved by reacting the racemic aminonitrile with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or N-acetyl-L-glutamic acid), to form a pair of diastereomeric salts. epo.org
These diastereomeric salts have different physical properties, including solubility, which often facilitates their separation and crystallization. Once a suitable single crystal of one of the diastereomeric salts is obtained, X-ray analysis can be performed. Because the absolute configuration of the chiral resolving agent is already known, the absolute configuration of the this compound within the crystal structure can be definitively assigned. cam.ac.uk This method has been successfully used to determine the absolute configuration of derivatives of the parent compound, 1-aminoindane. researchgate.netepo.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT, ab initio) for Conformational Landscapes
While specific quantum chemical studies on the conformational landscape of 1-aminoindane-1-carbonitrile are not extensively documented in publicly available literature, a wealth of information exists for the closely related parent compound, 1-aminoindane. These studies provide a strong foundation for understanding the conformational preferences of the indane scaffold.
The conformational landscape of 1-aminoindane is primarily defined by two key degrees of freedom: the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the amino group. The cyclopentane ring in indane derivatives is not planar and can adopt various puckered conformations. For 1-aminoindane, quantum chemical calculations using both ab initio (MP2) and Density Functional Theory (DFT) methods (such as B3LYP, ωB97X-D, and M06-2X) have been employed to explore its potential energy surface. researchgate.net
These calculations have identified multiple stable conformers. The primary distinction between these conformers lies in whether the amino group occupies a pseudo-axial or pseudo-equatorial position relative to the puckered five-membered ring. researchgate.netnih.gov Further rotational isomers (rotamers) arise from the orientation of the amino group's hydrogen atoms. nih.gov
Studies combining chirped-excitation Fourier-transform microwave spectroscopy with computational methods have confirmed the existence of at least two distinct conformers of 1-aminoindane in the gas phase. researchgate.net Both of these observed conformers were found to have the amino group in an equatorial configuration, differing only in the orientation of the amino group's hydrogens. researchgate.net The calculations predicted a total of six conformers, with those having the amino group in an equatorial position (EQ) being more stable than those in an axial position (AX). researchgate.net The stability of the equatorial conformers is attributed to factors like the avoidance of steric strain and potential weak intramolecular hydrogen bonding between the amino hydrogens and the aromatic π-system. aip.org
The energy difference between the various conformers is typically small, on the order of a few kcal/mol, indicating that multiple conformations can be populated at room temperature. nih.gov The table below summarizes predicted relative energies for conformers of the related (S)-1-aminoindan, showcasing the preference for equatorial positioning.
| Conformer | Position of NH₂ Group | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 45.7 |
| 2 | Axial | 0.81 | 9.1 |
| 3 | Equatorial | 0.31 | 27.3 |
| 4 | Axial | 1.18 | 4.1 |
| 5 | Equatorial | 0.80 | 9.2 |
| 6 | Axial | 1.57 | 2.1 |
This data is based on calculations for (S)-1-aminoindan and serves as an illustrative example of the conformational preferences in the 1-aminoindane scaffold. nih.gov
For this compound, the presence of the nitrile group at the C1 position would introduce additional electronic effects and steric interactions, likely influencing the precise puckering of the ring and the rotational barrier of the amino group, but the fundamental principles of equatorial/axial conformers would remain.
Energetic Profiling of Reaction Mechanisms and Transition States
The synthesis of this compound is most commonly achieved via the Strecker synthesis, starting from 1-indanone (B140024). masterorganicchemistry.commasterorganicchemistry.com Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of the Strecker reaction. beilstein-journals.org This reaction involves the formation of an α-aminonitrile from a ketone (or aldehyde), ammonia (B1221849), and a cyanide source. masterorganicchemistry.comorganic-chemistry.org
The energetic profiling of the Strecker synthesis reveals a multi-step process with several key intermediates and transition states: masterorganicchemistry.combeilstein-journals.org
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1-indanone. This is followed by dehydration to form an imine intermediate (or more accurately, an iminium ion under acidic conditions). masterorganicchemistry.com
Cyanide Addition: A cyanide ion then acts as a nucleophile, attacking the imine carbon. This step is crucial as it forms the C-CN bond and creates the stereocenter at the C1 position. masterorganicchemistry.com
Proton Transfers: The mechanism involves a series of proton transfers, often mediated by solvent molecules, to neutralize the intermediates. beilstein-journals.org
DFT calculations on analogous systems have shown that the rate-determining step can vary depending on the specific substrates and conditions. For the reaction of acetaldehyde (B116499) with ammonia and HCN, DFT calculations identified the deprotonation of an ammonium (B1175870) group in a hydroxylamine (B1172632) intermediate as the rate-determining step for the formation of the aminonitrile. beilstein-journals.org The transition states in the Strecker reaction are high-energy, transient structures that cannot be isolated experimentally but can be characterized computationally. beilstein-journals.org Understanding the relative energies of these transition states is key to predicting the reaction kinetics and the stereochemical outcome. For instance, in an asymmetric Strecker reaction, the difference in the free energy of activation (ΔΔG‡) between the two transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. semanticscholar.org
| Reaction Step | Description | Typical Activation Energy (ΔE‡) | Typical Reaction Energy (ΔE) |
|---|---|---|---|
| Imine Formation | 1-Indanone + NH₃ → Indan-1-imine + H₂O | Moderate | Slightly Endothermic/Exothermic |
| Cyanide Addition | Indan-1-imine + HCN → this compound | Low to Moderate | Exothermic |
| Hydrolysis (to amino acid) | Aminonitrile + 2H₂O → Amino Acid + NH₃ | High (often rate-limiting for overall conversion to amino acid) | Exothermic |
Note: The values are qualitative and intended to illustrate the general energetic features of the Strecker synthesis. Specific values would require dedicated DFT calculations for the 1-indanone system.
Prediction of Enantioselectivity in Catalytic Systems
The C1 position of this compound is a stereocenter, making the development of enantioselective syntheses highly valuable. Computational modeling is a powerful tool for predicting and rationalizing the enantioselectivity observed in asymmetric catalysis. rsc.orgchemrxiv.orgbeilstein-journals.org This is typically achieved by calculating the energies of the diastereomeric transition states that lead to the two different enantiomers of the product. The enantiomeric excess (ee) is directly related to the difference in these activation energies (ΔΔG‡). semanticscholar.org
For the synthesis of chiral aminoindane derivatives, both small molecule organocatalysts and enzymes (biocatalysts) have been employed.
Organocatalysis: In chiral phosphoric acid catalysis, for example, DFT calculations can model the non-covalent interactions (like hydrogen bonds and π-stacking) between the catalyst, the substrate (the imine intermediate), and the nucleophile (cyanide). semanticscholar.orgharvard.edu These models can accurately predict which enantiomeric product will be favored by identifying the lower-energy transition state assembly. semanticscholar.org
Biocatalysis: In biocatalytic systems, such as those using imine reductases (IREDs) or transaminases (TAs), computational methods are crucial for understanding and engineering enantioselectivity. acs.orgresearchgate.net A study on the synthesis of a key intermediate for the drug Ozanimod, (S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-indene-4-carbonitrile, utilized an engineered imine reductase. acs.org The enzyme (IR262-F185E/F229L) showed high enantioselectivity in the reductive amination of the corresponding imine, yielding the product in >99% ee. acs.org Computational models are used to predict how mutations in the enzyme's active site will affect substrate binding and the stereochemical course of the reaction.
The table below illustrates the relationship between the calculated energy difference of transition states and the predicted enantiomeric excess.
| ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio (er) | Predicted Enantiomeric Excess (ee, %) |
|---|---|---|
| 0.0 | 1:1 | 0 |
| 0.5 | 2.3:1 | 40 |
| 1.0 | 5.4:1 | 69 |
| 1.5 | 12.8:1 | 85 |
| 2.0 | 30.3:1 | 94 |
| 2.5 | 71.7:1 | 97 |
| 3.0 | 169.8:1 | 99 |
Calculations based on the equation ΔΔG‡ = -RT ln(er) at T = 298 K.
Molecular Docking and Protein-Ligand Interaction Studies (for biocatalytic systems)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov It is extensively used in the study of biocatalytic systems relevant to the synthesis of this compound and its derivatives. acs.orgresearchgate.net
In the context of enzymes like ω-transaminases (ω-TAs) and imine reductases (IREDs), docking studies serve several purposes:
Rationalizing Substrate Scope: By docking various potential substrates into an enzyme's active site, researchers can predict which molecules are likely to be good substrates based on factors like binding energy and fit within the binding pocket.
Understanding Enantioselectivity: Docking the two enantiomers of a substrate or the transition states leading to the (R) and (S) products can reveal why an enzyme favors one stereochemical outcome over another. acs.org The models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the substrate and specific amino acid residues that stabilize one orientation over the other. nih.gov For instance, a computational study on an ω-TA from Vibrio fluvialis attempted to predict enantioselectivity for a range of substrates, including those with indan (B1671822) moieties. acs.org While the predictions for indane-like structures were challenging, the approach successfully used docking of the external aldimine intermediate as a key step in the workflow. acs.org
Guiding Protein Engineering: Docking results can guide the rational design of enzyme mutants with improved activity or altered selectivity. researchgate.net If a model suggests that a particular residue is causing a steric clash with the desired substrate, that residue can be targeted for mutation to a smaller amino acid. This mechanism-guided computational design was successfully used to reprogram an ω-TA, dramatically increasing its catalytic efficiency. researchgate.net
The table below summarizes typical interactions analyzed in docking studies.
| Interaction Type | Description | Importance in Biocatalysis |
|---|---|---|
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Crucial for orienting the substrate correctly for catalysis and providing specificity. |
| Hydrophobic Interactions | Tendency of nonpolar groups (like the benzene (B151609) ring of indane) to associate in an aqueous environment. | Key for binding nonpolar parts of the substrate within the enzyme's active site. |
| Steric Fit | The physical shape and size complementarity between the ligand and the binding pocket. | Determines whether a substrate can access the active site and adopt a catalytically competent pose. |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups (e.g., salt bridges). | Can play a significant role in initial substrate recognition and binding affinity. |
Structure-Reactivity Relationship Analysis through Computational Approaches
Structure-reactivity relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. For indane derivatives, computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate structural features with biological activity or chemical reactivity. nih.govresearchgate.net
While specific SRR studies on this compound are not prominent, research on related indanone and indane derivatives provides a clear framework for how such analyses are conducted. For example, 3D-QSAR studies have been performed on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. nih.gov In these studies:
A set of molecules with known activities is selected.
The molecules are computationally aligned based on a common scaffold.
Molecular fields (steric, electrostatic) are calculated around the molecules.
Statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a model that correlates the variations in these fields with the observed activity. nih.gov
The output of such an analysis is often a contour map that visually represents the regions where certain properties would enhance or diminish activity. For instance, a CoMFA map might show that a bulky, hydrophobic group in a specific position would increase binding affinity to a target enzyme. nih.gov These models provide valuable insights for designing new, more potent compounds. Similar studies on indane derivatives have explored their activity against various biological targets, identifying key molecular properties like partial charges on specific atoms that are crucial for activity. researchgate.netnih.gov
| Computational Approach | Description | Application to Indane Derivatives |
|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Correlates 3D steric and electrostatic fields with activity. | Used to understand inhibitor binding to enzymes like acetylcholinesterase and guide the design of more potent inhibitors. nih.gov |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Similar to CoMFA but includes additional fields like hydrophobic and hydrogen bond donor/acceptor fields. | Provides a more detailed picture of the physicochemical requirements for activity. nih.gov |
| Molecular Descriptor Analysis | Correlates calculated properties (e.g., logP, molecular weight, partial charges) with activity using linear regression or machine learning. | Identifies key physicochemical properties that govern the biological activity of indane-based compounds. researchgate.net |
These computational approaches provide a powerful, predictive framework for understanding the chemical behavior of this compound and for rationally designing new derivatives with tailored properties.
Synthetic Utility and Applications of 1 Aminoindane 1 Carbonitrile in Complex Chemical Synthesis
Role as a Chiral Building Block in Multistep Organic Synthesis
The inherent chirality of 1-aminoindane-1-carbonitrile, when resolved into its enantiomers, makes it a powerful tool in asymmetric synthesis. The (S)-enantiomer, in particular, has garnered significant attention as a key intermediate in the synthesis of complex chiral molecules. researchgate.netacs.org The rigid conformational structure of the indane ring system provides a predictable stereochemical outcome in subsequent transformations, a crucial aspect for the construction of enantiomerically pure target molecules. researchgate.net
The synthetic value of chiral 1-aminoindane derivatives is underscored by their application in the synthesis of various pharmaceutical agents. These derivatives are recognized as important components in many biologically active molecules. nih.gov The development of efficient methods for the synthesis of chiral 1-aminoindanes is therefore of great interest. nih.gov One approach involves the diastereoselective reduction of a ketimine derived from 1-indanone (B140024) using a chiral auxiliary, such as (R)-phenylglycine amide, to produce (S)-1-aminoindane with high enantiomeric excess. researchgate.net
The versatility of this chiral building block is further demonstrated by its derivatives, such as Boc-(R,S)-1-aminoindane-1-carboxylic acid and Fmoc-(R,S)-1-aminoindane-1-carboxylic acid, which are widely used in peptide synthesis and medicinal chemistry. netascientific.comchemimpex.com These protected forms allow for the controlled incorporation of the aminoindane moiety into larger, more complex structures. netascientific.comchemimpex.com
Precursor to Biologically Active Compounds and Pharmaceutical Intermediates
The application of this compound and its derivatives as precursors to a range of biologically active compounds highlights its significance in medicinal chemistry. Its structural motif is found in several drugs and clinical candidates, making its efficient synthesis a key focus of process chemistry research.
Synthesis of Ozanimod Intermediates
A prominent application of this compound is in the synthesis of Ozanimod, a sphingosine-1-phosphate receptor modulator used for the treatment of multiple sclerosis. researchgate.netacs.org Specifically, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key chiral intermediate in the manufacturing process of Ozanimod. researchgate.netacs.orgwipo.int
Several synthetic routes to this crucial intermediate have been developed, often starting from 4-cyano-1-indanone. wipo.int One chemoenzymatic approach involves the use of a transaminase for the asymmetric reductive amination of 4-cyano-1-indanone to produce the desired (S)-enantiomer with high enantioselectivity. google.com Another strategy employs a diastereoselective synthesis using a chiral auxiliary, such as an α-methylbenzylamine derivative, followed by reduction and debenzylation. wipo.int More recent advancements include the use of engineered imine reductases for the asymmetric synthesis of N-hydroxyethyl amino indane derivatives, which are also intermediates for Ozanimod. acs.org These enzymatic methods offer a more sustainable and efficient alternative to traditional chemical resolutions. acs.org
| Starting Material | Key Transformation | Chiral Source | Reference |
| 4-Cyano-1-indanone | Asymmetric Reductive Amination | Transaminase | google.com |
| 4-Cyano-1-indanone | Diastereoselective Reduction | α-Methylbenzylamine | wipo.int |
| 1-((2-hydroxyethyl)imino)-2,3-dihydro-1H-indene-4-carbonitrile | Asymmetric Reduction | Engineered Imine Reductase | acs.org |
| Racemic 4-cyano-1-aminoindane | Lipase-catalyzed Resolution | Lipase (B570770) | acs.org |
Derivatization to Rasagiline (B1678815) Analogs
The 1-aminoindane scaffold is the core structure of Rasagiline, a potent and irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. google.comwalisongo.ac.id Rasagiline is the (R)-enantiomer of N-propargyl-1-aminoindane. Consequently, (R)-1-aminoindane is a direct precursor in the synthesis of Rasagiline and its analogs. google.com
The synthesis of Rasagiline often involves the reaction of (R)-1-aminoindane with propargyl derivatives. google.com Efficient and economical processes for the preparation of enantiomerically pure (R)-1-aminoindane are therefore highly sought after. google.com One such method involves the dynamic kinetic resolution of racemic 1-aminoindane. researchgate.net Furthermore, novel trimethoxy-substituted 1-aminoindane derivatives have been synthesized as analogs of Rasagiline, demonstrating the continued exploration of this chemical space for new therapeutic agents. researchgate.net The major metabolite of rasagiline is (R)-1-aminoindane, which itself exhibits neuroprotective effects. wikipedia.org
Preparation of HIV Protease Inhibitor Precursors
While the direct use of this compound in the synthesis of marketed HIV protease inhibitors is less common, the structurally related cis-1-amino-2-indanol is a crucial building block for this class of drugs. mdpi.com Notably, cis-1-amino-2-indanol is a key component of Indinavir, an HIV protease inhibitor. mdpi.com
The synthesis of these inhibitors often relies on versatile multi-step routes starting from inexpensive chiral materials. diva-portal.org The design of these inhibitors is a significant achievement in medicinal chemistry, leading to potent drugs that can suppress viral replication. nih.govresearchgate.net The development of new synthetic routes to access these complex molecules, including those incorporating indane-based scaffolds, remains an active area of research. researchgate.net
Access to Novel β-Amino Acids and β-Lactams
The 1-aminoindane framework can be elaborated to generate novel β-amino acids and β-lactams, which are important structural motifs in many biologically active compounds. researchgate.net Transaminases have shown activity towards 1-aminoindane, suggesting their potential for the synthesis of related chiral amino acids. nih.gov
A chemoenzymatic method has been developed for the synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a benzologue of the natural β-amino acid cispentacin. researchgate.net This synthesis involves the resolution of a racemic hydroxymethylated β-lactam intermediate using a lipase. researchgate.net The resulting enantiopure β-lactams can then be hydrolyzed to afford the corresponding β-amino acids. researchgate.net The development of catalytic asymmetric methods, such as copper-catalyzed hydroamination, provides a general strategy for the synthesis of chiral β-amino acids and their derivatives. chinesechemsoc.org
Development of Chiral Catalysts and Ligands
The rigid C2-symmetric backbone of certain indane derivatives makes them excellent scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. While not always directly derived from this compound itself, the broader class of chiral 1-aminoindanes and related structures are pivotal in this field.
Chiral ligands derived from cis-1-amino-2-indanol, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, are widely used in a variety of asymmetric catalytic reactions. mdpi.com These ligands, when complexed with metal centers, can induce high levels of enantioselectivity in reactions such as reductions, cyclopropanations, and Diels-Alder reactions. sfu.ca
Furthermore, scandium catalysts bearing chiral ligands have been successfully employed in the enantioselective [3+2] annulation of aldimines with alkenes to produce multisubstituted chiral 1-aminoindanes with high diastereo- and enantioselectivity. nih.gov The ability to fine-tune the steric properties of the chiral ligand allows for the synthesis of both trans and cis diastereomers of the 1-aminoindane products. nih.gov The development of such catalytic systems provides a highly atom-efficient route to these valuable chiral building blocks. nih.gov
Integration into Convergent and Divergent Synthesis Strategies
The strategic placement of the amino and nitrile functionalities on a rigid indane framework makes this compound and its derivatives exceptionally valuable building blocks in the assembly of complex molecular architectures. Their utility is particularly evident in their integration into both convergent and divergent synthetic plans, which are sophisticated strategies employed to enhance the efficiency of multi-step organic synthesis.
Convergent Synthesis Approaches
The 1-aminoindane scaffold is a key component in several convergent syntheses of pharmacologically important molecules. In these strategies, the pre-formed aminoindane unit, or a closely related precursor, is coupled with other complex, independently synthesized fragments.
A notable example is the highly convergent synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV. scispace.comnih.gov The synthesis plan involves the coupling of three key intermediates in the final stages. One of these core fragments is a β-amino ester which is then coupled with 4,4-difluorocyclohexane-1-carboxylic acid and a tropane (B1204802) triazole fragment to complete the structure of the final drug. nih.gov This approach, where complex fragments are united late in the synthesis, is a hallmark of convergent design and showcases the utility of amine-bearing building blocks in constructing complex drug molecules efficiently. nih.govnih.gov
Another clear illustration of a convergent approach is in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used for treating Parkinson's disease. google.comgoogle.com The synthesis starts with the chiral building block (R)-1-aminoindan, which is prepared and purified separately. This fragment is then coupled with a second fragment, a propargyl group (from a reagent like propargyl bromide or chloride), to form the final active pharmaceutical ingredient. google.comgoogle.com The direct alkylation of the pre-formed (R)-1-aminoindan core is a simple yet effective convergent step.
Table 1: Examples of Convergent Synthesis Utilizing Aminoindane Fragments
| Target Molecule | Key Aminoindane Fragment | Coupled Fragment(s) | Coupling Reaction Type | Ref |
|---|---|---|---|---|
| Maraviroc | β-amino ester precursor | 4,4-difluorocyclohexane-1-carboxylic acid; Tropane triazole | Amide coupling; Reductive amination | nih.gov |
| Rasagiline | (R)-1-Aminoindan | Propargyl bromide | N-Alkylation | google.comgoogle.com |
Divergent Synthesis Strategies
The 1-aminoindane scaffold is also central to divergent synthetic strategies, particularly those aimed at producing stereoisomeric libraries of complex molecules. A powerful example is the diastereodivergent [3+2] annulation reaction between aromatic aldimines and alkenes, catalyzed by half-sandwich rare-earth metal complexes. This method provides access to a wide array of multisubstituted 1-aminoindanes.
The key to this divergent approach lies in the catalyst system. By carefully selecting the chiral ligand attached to the scandium (Sc) or yttrium (Y) catalyst, chemists can selectively direct the reaction to form either the trans or cis diastereomer of the 1-aminoindane product from the exact same set of starting materials (an aldimine and an alkene). This strategy is highly atom-efficient and stereoselective. For instance, a scandium catalyst bearing a specific chiral ligand can produce the trans product with high diastereomeric ratio (dr), while a different ligand on the catalyst can steer the reaction towards the cis product. This allows for the rapid generation of a diverse set of related molecules with distinct three-dimensional arrangements, which is invaluable for drug discovery and development.
Table 2: Diastereodivergent Synthesis of 1-Aminoindanes via [3+2] Annulation
| Aldimine Substrate | Alkene Substrate | Catalyst System | Predominant Diastereomer | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|---|
| N-(p-tolyl)benzylidene | Styrene | Sc-based catalyst with Ligand A | trans | >19:1 | acs.org |
| N-(p-tolyl)benzylidene | Styrene | Sc-based catalyst with Ligand B | cis | 1:12 | acs.org |
| N-(4-methoxyphenyl)benzylidene | Styrene | Y-based catalyst with Ligand C | trans | >19:1 | acs.org |
| N-(4-methoxyphenyl)benzylidene | Styrene | Y-based catalyst with Ligand D | cis | 1:15 | acs.org |
This ability to control stereochemical outcomes from a common set of precursors exemplifies the power and efficiency of divergent synthesis, enabling the exploration of chemical space around the privileged 1-aminoindane core.
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthesis Routes
The development of stereoselective methods for the synthesis of 1-Aminoindane-1-carbonitrile is a primary focus of current research. The chirality of this compound is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.
One promising approach involves the use of phase-transfer catalysts for the asymmetric synthesis of α-amino nitriles. Research has demonstrated the application of a Cinchona-derived phase-transfer catalyst in the enantioselective Strecker reaction of 1-indanone (B140024) to produce the corresponding (S)-α-amino nitrile with high enantiomeric excess. This method offers a practical route to chiral this compound and its derivatives.
Further research is directed towards the development of novel chiral catalysts that can operate under mild conditions with high turnover numbers and stereoselectivity. This includes the design of new ligands for metal-catalyzed asymmetric cyanation reactions and the exploration of organocatalysts that can mimic the function of enzymes. The goal is to create a diverse toolbox of catalytic systems that can be tailored to specific synthetic needs, providing access to both enantiomers of this compound with high purity.
A comparative overview of different stereoselective approaches is presented in the table below:
| Catalytic System | Key Features | Enantiomeric Excess (ee) |
| Cinchona-derived Phase-Transfer Catalyst | Employs a readily available chiral scaffold. | High (e.g., up to 98% for related substrates) |
| Metal-Ligand Complexes | Offers tunability of steric and electronic properties. | Variable, dependent on metal and ligand design. |
| Organocatalysts | Metal-free, often inspired by enzymatic catalysis. | Moderate to high, depending on the catalyst structure. |
Exploration of Alternative Biocatalytic Systems
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, and its application to the production of this compound is an area of growing interest. Enzymes offer several advantages over traditional chemical catalysts, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.
The use of hydroxynitrile lyases (HNLs) is a well-established biocatalytic approach for the synthesis of α-hydroxynitriles. While not directly producing the amino nitrile, this technology provides a foundation for developing related enzymatic systems. Research into the engineering of enzymes for the direct synthesis of α-amino nitriles is a key future direction. This involves the discovery of novel nitrilases or the modification of existing enzymes to accept 1-indanone imine as a substrate.
Another avenue of exploration is the use of whole-cell biocatalysts, which can contain multiple enzymes that work in concert to perform a desired transformation. This approach can simplify the process by eliminating the need for enzyme purification and cofactor regeneration. The development of robust microbial strains capable of converting simple starting materials into this compound would represent a significant advancement in the sustainable production of this key intermediate.
Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including this compound. The goal is to develop manufacturing processes that are more environmentally friendly, safer, and more efficient in their use of resources.
One key area of focus is the replacement of hazardous reagents and solvents. Traditional Strecker syntheses often employ toxic cyanide sources and volatile organic solvents. Research is underway to explore alternative, less hazardous cyanating agents and to conduct reactions in greener solvents such as water, ionic liquids, or deep eutectic solvents. The use of solid-supported reagents and catalysts that can be easily recovered and recycled is also a promising strategy for reducing waste.
The development of continuous flow processes for the synthesis of this compound is another important aspect of green chemistry. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process intensification. The integration of biocatalytic steps into continuous flow systems is a particularly exciting area of research that could lead to highly efficient and sustainable manufacturing processes.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and molecular modeling are playing an increasingly important role in the development of new synthetic methodologies. These tools can be used to predict the outcome of reactions, to design new catalysts, and to understand the mechanisms of chemical transformations at the molecular level.
For the synthesis of this compound, computational methods can be used to screen potential catalysts for their stereoselectivity and activity. This can significantly reduce the amount of experimental work required to identify promising catalyst candidates. For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic cycles and to predict the enantiomeric excess of a reaction.
In the field of biocatalysis, computational tools are being used to engineer enzymes with improved properties. Techniques such as molecular docking and molecular dynamics simulations can be used to study the binding of substrates to active sites and to identify mutations that could enhance catalytic activity or alter substrate specificity. This in silico approach to enzyme engineering has the potential to accelerate the development of biocatalysts for the synthesis of this compound and other valuable chiral molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Aminoindane-1-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be adapted from cyclopropane derivatives, such as the Strecker synthesis or nucleophilic substitution reactions involving indane scaffolds. For example, aminonitrile formation via cyanide addition to ketones or aldehydes in the presence of ammonia derivatives is a viable pathway . Reaction optimization should consider temperature (e.g., 0–6°C for stability-sensitive intermediates ), solvent polarity (e.g., acetonitrile for improved solubility ), and stoichiometric ratios of reagents. Yield improvements often require iterative adjustments to pH and catalyst loading.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm the indane backbone and nitrile/amine functional groups. Cross-reference with NIST Chemistry WebBook data for similar compounds .
- IR : Identify characteristic absorptions for C≡N (~2200 cm) and NH (~3300–3500 cm) .
- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization to assess purity and detect byproducts. Calibrate with certified reference materials (e.g., carbonyl mixtures in acetonitrile ).
Q. What are the critical solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in DMSO and methanol, requiring sonication or heating for dissolution . Stability tests under varying temperatures (e.g., 20–25°C) and humidity levels should precede long-term storage. Use amber vials to prevent photodegradation, and avoid prolonged exposure to acidic/basic conditions to prevent nitrile hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer :
- Cross-validation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations ).
- Isotopic labeling : Use -labeled ammonia in synthesis to distinguish NH signals from impurities.
- Advanced techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals, or variable-temperature NMR to study dynamic effects .
Q. What computational strategies are effective for studying the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the nitrile group) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- TD-DFT : Model UV-Vis spectra to correlate experimental absorbance data with electronic transitions .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Variables : Test temperature, catalyst concentration, and solvent polarity as independent variables.
- Response surface methodology (RSM) : Use software like Minitab or JMP to identify optimal conditions for maximizing yield and minimizing byproducts.
- Validation : Replicate high-yield conditions in triplicate and analyze via ANOVA to confirm reproducibility .
Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Standard operating procedures (SOPs) : Document reagent purity thresholds (e.g., ≥97% by GC ), equipment calibration (e.g., NMR shimming), and environmental controls (e.g., humidity <30%).
- Raw data archiving : Store spectral raw files (e.g., .jdx for IR) and chromatograms in FAIR-aligned repositories .
- Peer validation : Collaborate with independent labs to replicate key findings, addressing discrepancies through iterative refinement .
Q. How should researchers address conflicting literature reports on the compound’s biological activity or synthetic pathways?
- Methodological Answer :
- Systematic review : Compile data from peer-reviewed journals (excluding non-academic sources like benchchem) and assess study quality using criteria such as sample size and control groups .
- Meta-analysis : Statistically integrate results from multiple studies to identify trends (e.g., correlation between substituent electronegativity and bioactivity ).
- Mechanistic studies : Use kinetic isotope effects or trapping experiments to validate proposed reaction mechanisms .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanide derivatives) .
- Emergency response : In case of inhalation, move to fresh air and consult a physician immediately; for spills, neutralize with sodium hypochlorite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
